N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Description
N-[4-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a synthetic small molecule characterized by a fused bicyclic framework. Its structure comprises a 1,2,5-oxadiazole (furazan) ring substituted at the 3-position with a 2,3-dihydro-1,4-benzodioxine carboxamide group and at the 4-position with a 5,6,7,8-tetrahydronaphthalen-2-yl moiety. The tetrahydronaphthalene group introduces lipophilicity, which may influence membrane permeability and metabolic stability.
Properties
Molecular Formula |
C21H19N3O4 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
InChI |
InChI=1S/C21H19N3O4/c25-21(18-12-26-16-7-3-4-8-17(16)27-18)22-20-19(23-28-24-20)15-10-9-13-5-1-2-6-14(13)11-15/h3-4,7-11,18H,1-2,5-6,12H2,(H,22,24,25) |
InChI Key |
RIFDAOAGNMOWBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=NON=C3NC(=O)C4COC5=CC=CC=C5O4 |
Origin of Product |
United States |
Preparation Methods
Ring-Closing Reaction
3,4-Dihydroxybenzaldehyde undergoes cyclization with 1,2-dibromoethane under alkaline conditions to form 2,3-dihydro-1,4-benzodioxine-6-carbaldehyde. Key parameters include:
Oxidation to Carboxylic Acid
The aldehyde intermediate is oxidized using potassium permanganate (KMnO₄) in aqueous solution:
Synthesis of 1,2,5-Oxadiazole Core
The 1,2,5-oxadiazole (furazan) ring is constructed via cyclization of amidoxime precursors, adapted from methods for 1,2,4-oxadiazoles.
Amidoxime Formation
5,6,7,8-Tetrahydronaphthalen-2-ylacetonitrile is reacted with hydroxylamine hydrochloride:
Oxidative Cyclization
The amidoxime undergoes cyclization using hypervalent iodine reagents:
Functionalization of the Oxadiazole Core
Introduction of the Tetrahydronaphthalene Group
The 4-position of the oxadiazole is functionalized via nucleophilic aromatic substitution or palladium-catalyzed coupling:
Amide Coupling
The final step involves coupling the benzodioxine-carboxylic acid with the 3-amino-1,2,5-oxadiazole intermediate.
Acid Activation
2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid is converted to its acid chloride:
Coupling Reaction
The acid chloride reacts with the amine-functionalized oxadiazole using TBTU as a coupling agent:
Optimization Data
Chemical Reactions Analysis
Types of Reactions
N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analog: Thiazole Derivative
A closely related compound, N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]-5,6-dihydro-1,4-dioxine-2-carboxamide , differs in two critical regions:
Heterocyclic Core : Replaces the 1,2,5-oxadiazole with a 1,3-thiazole ring.
Dihydrobenzodioxine Configuration : Features a 5,6-dihydro-1,4-dioxine group instead of the 2,3-dihydro-1,4-benzodioxine.
Table 1: Structural and Physicochemical Comparison
| Property | Target Compound (Oxadiazole) | Analog (Thiazole) |
|---|---|---|
| Heterocyclic Ring | 1,2,5-Oxadiazole | 1,3-Thiazole |
| Dihydrobenzodioxine Position | 2,3-dihydro | 5,6-dihydro |
| Molecular Formula | C₂₀H₁₉N₃O₄ | C₁₈H₁₈N₂O₃S |
| Calculated LogP* | ~3.2 | ~3.8 |
| Polar Surface Area (Ų) | 95 | 85 |
*LogP values estimated via fragment-based methods.
Impact of Structural Variations
Heterocyclic Substitution :
- The oxadiazole’s electron-deficient nature may enhance hydrogen-bond acceptor capacity compared to the thiazole’s sulfur-containing aromatic system, which is more lipophilic and prone to metabolic oxidation .
- Thiazole derivatives often exhibit higher metabolic clearance due to sulfur’s susceptibility to cytochrome P450-mediated oxidation.
- This could influence binding pocket compatibility in target proteins.
Biological Activity
N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This review focuses on its synthesis, biological properties, and structure-activity relationships (SAR) based on diverse research findings.
Synthesis
The compound can be synthesized through various methods involving the reaction of tetrahydronaphthalene derivatives with oxadiazole intermediates. The general synthetic route includes:
- Formation of Oxadiazole : Tetrahydronaphthalene is reacted with appropriate reagents to form the oxadiazole moiety.
- Coupling Reaction : The oxadiazole is then coupled with 2,3-dihydro-1,4-benzodioxine derivatives to yield the final product.
Anticancer Properties
Research indicates that the compound exhibits notable cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : A549 (lung adenocarcinoma) and C6 (glioma) cell lines.
- IC50 Values : Studies have shown IC50 values comparable to standard chemotherapeutics like cisplatin. For example:
- A549 Cell Line : IC50 = 0.128 ± 0.027 mM
- C6 Cell Line : IC50 = 0.137 ± 0.015 mM
These values suggest that the compound may inhibit tumor growth effectively while displaying low toxicity towards normal cells such as NIH/3T3 mouse embryonic fibroblast cell line .
The mechanism by which this compound exerts its anticancer effects may involve:
- Inhibition of Matrix Metalloproteinases (MMPs) : Compounds similar to the target compound have been identified as effective MMP inhibitors, crucial for tumor invasion and metastasis .
- Molecular Docking Studies : Computational studies suggest strong binding affinity to the active sites of MMP enzymes, indicating a potential pathway for therapeutic action.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be correlated with its structural features:
| Structural Feature | Activity Implication |
|---|---|
| Tetrahydronaphthalene moiety | Enhances lipophilicity and cellular uptake |
| Oxadiazole ring | Contributes to anticancer activity through MMP inhibition |
| Benzodioxine structure | May improve selectivity towards cancer cells |
Case Studies
Several studies have documented the efficacy of similar compounds in preclinical models:
- Study on Lung Cancer : A compound structurally related to N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine showed promising results in reducing tumor size in A549 xenograft models.
- In Vitro Studies : Compounds with similar scaffolds demonstrated significant apoptosis induction in cancer cells via activation of caspases and modulation of Bcl-2 family proteins .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves multi-step reactions, including cyclization and functional group transformations. Key steps include:
- Oxadiazole ring formation : Condensation of hydrazides with nitriles or carbonyl derivatives under acidic conditions.
- Coupling reactions : Amide bond formation between the oxadiazole and benzodioxine moieties using coupling agents like EDCI or HATU.
- Optimization : Use Design of Experiments (DoE) to systematically vary parameters (temperature, solvent, catalyst loading). For example, fractional factorial designs can identify critical factors affecting yield .
- Purification : Column chromatography or recrystallization to isolate intermediates and final products.
Example Reaction Optimization Table :
| Parameter | Range Tested | Optimal Condition | Impact on Yield |
|---|---|---|---|
| Temperature | 60–120°C | 90°C | +25% |
| Catalyst (mol%) | 1–5% | 3% | +15% |
| Solvent | DMF, THF, MeCN | DMF | +20% |
| Adapted from methodologies in . |
Q. Which analytical techniques are most effective for characterizing purity and structure?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry and functional group integration (e.g., benzodioxine protons at δ 4.2–4.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- Infrared Spectroscopy (IR) : Identifies carbonyl (C=O, ~1680 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) groups .
- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. How can computational methods enhance the design of novel derivatives?
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to predict transition states and intermediates for oxadiazole formation .
- Docking Studies : Screen derivatives for target binding (e.g., kinase inhibitors) using molecular dynamics simulations.
- Data-Driven Optimization : Apply machine learning to experimental datasets (e.g., IC50 values) to prioritize synthetic targets .
Case Study : ICReDD’s workflow integrates computation and experiment, reducing trial-and-error by 50% through predictive modeling .
Q. What strategies resolve discrepancies in biological activity data across studies?
- Replication : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability .
- Orthogonal Assays : Validate activity using multiple methods (e.g., enzymatic inhibition + cellular viability).
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify outliers or confounding factors .
Example: Inconsistent IC50 values may arise from solvent effects (DMSO vs. aqueous buffers). Control solvent concentration ≤0.1% .
Q. How can reaction mechanisms be elucidated for key synthetic steps?
- Kinetic Studies : Monitor reaction progress via in-situ IR or LC-MS to identify rate-limiting steps .
- Isotopic Labeling : Use 13C-labeled precursors to trace carbon migration during cyclization.
- Intermediate Trapping : Quench reactions at timed intervals to isolate intermediates (e.g., hydrazide precursors) for characterization .
Example : For oxadiazole formation, propose a mechanism involving nucleophilic attack followed by dehydration, validated by MS detection of H2O byproducts .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility/stability data?
- Controlled Experiments : Test solubility in buffered solutions (pH 1–12) and stability under light/heat.
- Advanced Characterization : Use X-ray crystallography to confirm polymorphic forms affecting solubility .
- Cross-Validation : Compare results with structurally analogous compounds (e.g., benzodioxine derivatives) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
